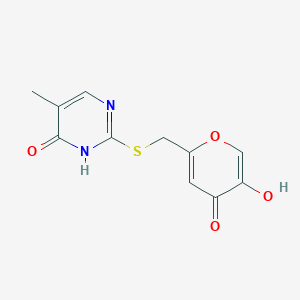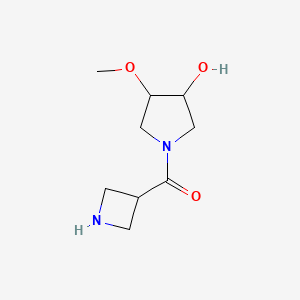
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Aminosäure-Surrogate
Azetidin-Derivate, einschließlich Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanon, sind für ihre Rolle als Aminosäure-Surrogate bekannt. Sie werden bei der Entwicklung von Peptidomimetika eingesetzt, bei denen es sich um Moleküle handelt, die die Struktur von Peptiden nachahmen und Protein-Protein-Interaktionen modulieren können. Diese Anwendung ist entscheidend für die Entwicklung neuer therapeutischer Wirkstoffe, die in krankheitsbedingte biologische Pfade eingreifen können .
Katalytische Prozesse: Synthetische Transformationen
In der synthetischen Chemie dienen Azetidine als vielseitige Zwischenprodukte in katalytischen Prozessen wie Henry-, Suzuki-, Sonogashira- und Michael-Additionen. Diese Reaktionen sind grundlegend für die Konstruktion komplexer Moleküle, einschließlich Pharmazeutika und Agrochemikalien. Die Reaktivität von Azetidinen kann zur Bildung neuer Bindungen führen, wodurch die Synthese einer Vielzahl von strukturell unterschiedlichen Verbindungen ermöglicht wird .
Heterocyclische Synthone: Ringöffnungsreaktionen
Aufgrund ihrer gespannten viergliedrigen Ringstruktur sind Azetidine wie this compound ausgezeichnete Kandidaten für Ringöffnungsreaktionen. Diese Reaktionen sind entscheidend für die Erzeugung größerer, komplexerer Heterocyclen, die häufig in bioaktiven Molekülen vorkommen. Die Ringspannung in Azetidinen liefert die notwendige Energie, um diese Transformationen zu ermöglichen .
Nukleinsäurechemie: Funktionalisierte Azetidine
Funktionalisierte Azetidine werden in der Nukleinsäurechemie verwendet, um Analoga natürlicher Nukleoside zu erzeugen. Diese Analoga können in DNA- oder RNA-Stränge eingebaut werden, sodass Forscher die Auswirkungen dieser Modifikationen auf die Struktur und Funktion von genetischem Material untersuchen können. Dies hat Auswirkungen auf das Verständnis genetischer Krankheiten und die Entwicklung von Gentherapien .
Biologische Aktivität: Pharmakophor-Untereinheit
Der Azetidinring ist eine häufige Pharmakophor-Untereinheit in vielen biologisch aktiven Verbindungen. Er wird verwendet, um die Bindungsaffinität und Spezifität von Molekülen für ihre biologischen Ziele zu verbessern. Diese Eigenschaft macht this compound zu einem wertvollen Gerüst in der Wirkstoffforschung, insbesondere bei der Suche nach neuen Behandlungen für verschiedene Krankheiten .
Organische Synthese: Diversifizierung von heterocyclischen Verbindungen
Azetidine spielen eine wichtige Rolle bei der Diversifizierung heterocyclischer Verbindungen. Sie können verschiedene chemische Reaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen, was zu einer Vielzahl neuer Moleküle mit potenziellen therapeutischen Eigenschaften führt. Diese Diversifizierung ist unerlässlich, um den in Medikamentenentwicklungsprogrammen untersuchten chemischen Raum zu erweitern .
Peptidomimetische Chemie: Nachahmung von Proteinstrukturen
In der Peptidomimetik werden Azetidine verwendet, um die dreidimensionale Struktur von Proteinen nachzuahmen. Diese Anwendung ist von Bedeutung bei der Entwicklung von Enzyminhibitoren und Rezeptoragonisten/Antagonisten. Durch die Nachahmung der Schlüsselmerkmale von Proteinen können Forscher Moleküle entwickeln, die selektiv mit biologischen Zielstrukturen interagieren können .
Gespannte Moleküle: Ringexpansionsreaktionen
Die inhärente Ringspannung in Azetidinen macht sie für Ringexpansionsreaktionen geeignet, die nützlich sind, um neue cyclische Strukturen mit unterschiedlichen Ringgrößen zu erzeugen. Diese neuen Ringe können den Molekülen einzigartige physikalische und chemische Eigenschaften verleihen, wodurch sie interessante Kandidaten für eine weitere pharmakologische Bewertung werden .
Wirkmechanismus
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .
Pharmacokinetics
The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.
Biochemische Analyse
Biochemical Properties
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells.
Cellular Effects
The effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other biomolecules, such as enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone vary with different dosages. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as weight loss and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone may affect metabolic flux and metabolite levels in cells, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy, making it crucial to understand these processes for effective therapeutic applications.
Subcellular Localization
The subcellular localization of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects.
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISLCNQKAVHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)
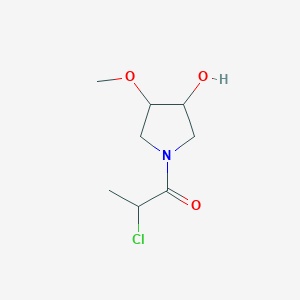

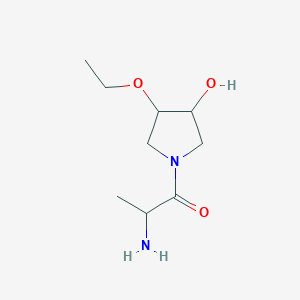
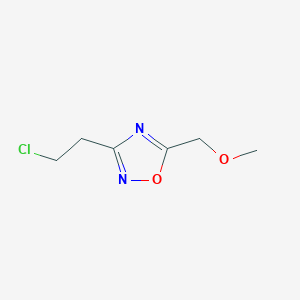
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)






